2-(4-Bromophenyl)-2'-trifluoromethylacetophenone
CAS No.: 898784-23-1
Cat. No.: VC2408780
Molecular Formula: C15H10BrF3O
Molecular Weight: 343.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898784-23-1 |
---|---|
Molecular Formula | C15H10BrF3O |
Molecular Weight | 343.14 g/mol |
IUPAC Name | 2-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone |
Standard InChI | InChI=1S/C15H10BrF3O/c16-11-7-5-10(6-8-11)9-14(20)12-3-1-2-4-13(12)15(17,18)19/h1-8H,9H2 |
Standard InChI Key | UWWVOIIZMVHEMS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Br)C(F)(F)F |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Br)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Composition
2-(4-Bromophenyl)-2'-trifluoromethylacetophenone, also known as 2-(4-bromophenyl)-1-(2-(trifluoromethyl)phenyl)ethanone, is characterized by its unique molecular structure that combines several functional groups . The compound has the chemical formula C15H10BrF3O with a molecular weight of 343.14 g/mol . Its structure features a 4-bromophenyl group and a 2-trifluoromethyl-substituted phenyl group connected through an acetophenone core.
The systematic IUPAC name for this compound is 2-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one . This nomenclature accurately reflects the arrangement of atoms and functional groups within the molecule, which is essential for proper identification and classification in chemical databases and literature.
The presence of both bromine and trifluoromethyl groups in the compound creates an interesting electronic profile that influences its chemical reactivity and biological interactions. The trifluoromethyl group, known for its strong electron-withdrawing properties, can significantly alter the electron density distribution within the molecule, while the bromine atom provides opportunities for further functionalization through various synthetic transformations.
Chemical Identifiers
The compound is uniquely identified by various chemical registry systems. Its Chemical Abstracts Service (CAS) registry number is 898784-23-1 , which serves as a unique identifier in scientific databases and literature. Additionally, the compound can be identified by its MDL number MFCD02260735 , InChI key UWWVOIIZMVHEMS-UHFFFAOYSA-N , and SMILES notation O=C(C=1C=CC=CC1C(F)(F)F)CC2=CC=C(Br)C=C2 .
The complete InChI notation for the compound is:
InChI=1S/C15H10BrF3O/c16-11-7-5-10(6-8-11)9-14(20)12-3-1-2-4-13(12)15(17,18)19/h1-8H,9H2
These identifiers are crucial for researchers and professionals in the field of chemistry as they enable precise communication and database searching, ensuring accurate identification of the compound across various research platforms and publications.
Physical and Chemical Properties
General Properties
Based on its structural features, 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone is expected to exhibit specific physical and chemical properties. The presence of aromatic rings confers stability to the compound, while the trifluoromethyl group enhances its lipophilicity. The carbonyl group provides a site for nucleophilic attack, making the compound potentially reactive in various organic transformations.
The bromine atom at the para position of one phenyl ring offers opportunities for further functionalization through coupling reactions, such as Suzuki, Stille, or Sonogashira coupling, which could be valuable for creating more complex molecular structures based on this scaffold.
Synthesis and Applications
Synthetic Approaches
One potential synthetic route might involve the reaction of a 4-bromophenylacetic acid derivative with a 2-trifluoromethylbenzene under Friedel-Crafts acylation conditions. Alternatively, the compound could be synthesized through a reaction between 4-bromophenylacetic acid and 2-trifluoromethylbenzoyl chloride, followed by appropriate transformation steps.
Another approach might involve the use of organometallic reagents, where a Grignard or organolithium reagent derived from 4-bromobromobenzene could react with a suitable 2-trifluoromethylbenzaldehyde derivative, followed by oxidation of the resulting alcohol to the ketone.
Related Compounds and Comparisons
Structural Analogs
Several related compounds share structural similarities with 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone. One such compound is 2-Bromo-2'-(trifluoromethyl)acetophenone (CAS: 54109-16-9), which has a molecular formula of C9H6BrF3O and a molecular weight of 267.045 g/mol . This compound differs from our target compound by the absence of the 4-bromophenyl group, instead having a bromine directly attached to the methylene carbon.
Research Context and Future Directions
Current Research Landscape
The research context surrounding 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone appears to be situated within the broader field of fluorinated and brominated organic compounds with potential applications in medicinal chemistry and organic synthesis. Trifluoromethylated compounds have been gaining attention due to their enhanced potency against certain biological targets compared to non-fluorinated analogs.
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